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molecular formula C12H10BrClN2 B8774952 6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine CAS No. 866546-12-5

6-Bromo-N-(4-chlorobenzyl)pyridin-2-amine

Cat. No. B8774952
M. Wt: 297.58 g/mol
InChI Key: DYLMDYMZICAJTK-UHFFFAOYSA-N
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Patent
US08188281B2

Procedure details

A microwave vial was charged with 4-chloro benzylamine (700 mg; 5 mmol; 5 equivalents) and 2,6-dibromo pyridine (238 mg, 1 mmol). The reaction mixture was stirred in the microwave at 150° C. for three times ten minutes (200W maximum). The reaction mixture was diluted with diethyl ether (50 ml), washed with 10% aqueous citric acid, saturated aqueous sodium bicarbonate and brine. The organic was dried over magnesium sulfate and, after filtration, concentrated in vacuo to afford an oil as the title compound (300 mg, 100% yield). LC/MS: 299 [M+H]
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step One
[Compound]
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1.[Br:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13](Br)[N:12]=1>C(OCC)C>[Br:10][C:11]1[N:12]=[C:13]([NH:7][CH2:6][C:5]2[CH:8]=[CH:9][C:2]([Cl:1])=[CH:3][CH:4]=2)[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
ClC1=CC=C(CN)C=C1
Name
Quantity
238 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Two
Name
200W
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% aqueous citric acid, saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
after filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=CC(=N1)NCC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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